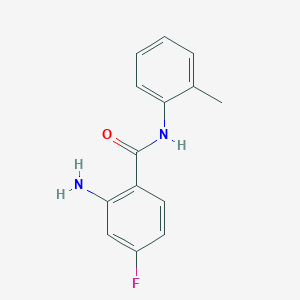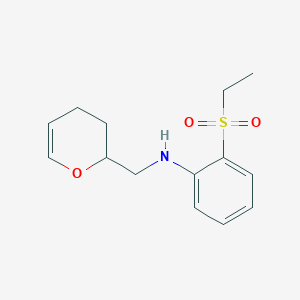![molecular formula C16H17NO4 B7554430 5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid, also known as Furfurylaminopentanoic acid (FAPA), is a compound that has gained significant attention in recent years due to its potential applications in the field of medicine. It is a synthetic amino acid that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of FAPA is not fully understood, but it is thought to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. FAPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects:
FAPA has been shown to have a range of biochemical and physiological effects, including the ability to reduce inflammation, inhibit tumor growth, and modulate immune function. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. FAPA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FAPA in scientific research is its versatility. It can be used in a variety of experimental settings, including in vitro cell culture studies, animal models, and clinical trials. FAPA is also relatively easy to synthesize, and can be modified to enhance its properties. However, one limitation of using FAPA is that its effects may be dependent on the concentration used, and it may not be effective in all experimental settings.
Future Directions
There are many potential future directions for research on FAPA. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anticancer properties in vitro and in vivo. Another area of interest is its potential use in drug delivery systems, due to its ability to selectively target certain cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of FAPA, and to identify any potential side effects or limitations of its use.
Synthesis Methods
FAPA can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while solution-phase synthesis involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize FAPA, with yields ranging from 50-80%.
Scientific Research Applications
FAPA has been shown to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has also been shown to have potential applications in drug delivery systems, due to its ability to selectively target certain cells and tissues. FAPA has been studied extensively in vitro and in vivo, and has shown promising results in animal models of various diseases.
properties
IUPAC Name |
5-[(3-phenylfuran-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14(19)8-4-5-10-17-16(20)15-13(9-11-21-15)12-6-2-1-3-7-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPJKELKQHNYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)


![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)